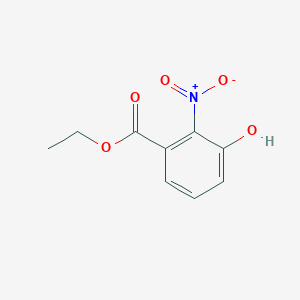

![molecular formula C16H13ClN2O2 B2847835 N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-12-7](/img/structure/B2847835.png)

N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

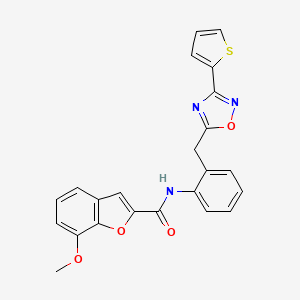

Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

Synthesis Analysis

The synthesis of pyridine compounds often involves multicomponent reactions, starting from a β-ketoester, an aldehyde, and ammonia . An important role of pyridine is that it is used as an organic solvent or as a ligand for coordination complexes .Molecular Structure Analysis

The structure of pyridine compounds can be confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis

Pyridine compounds can be synthesized via a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine compounds can be determined using various techniques such as IR, H-NMR, C-NMR, and elemental analysis .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related heterocyclic compounds involves intricate chemical reactions that yield structurally complex molecules. For example, the synthesis of various N-alkyl-4-chloro-2-pyridine carboxamides demonstrates the feasibility of obtaining heterocyclic carboxamides with potential pharmacological properties (Pan Qing-cai, 2011). Similarly, the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides have been explored, providing insights into the structural and physicochemical underpinnings crucial for designing compounds with desired biological activities (J. Gallagher et al., 2022).

Potential Biological Activities

The synthesis and biological evaluation of compounds structurally related to N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide reveal potential antidepressant and nootropic activities. Studies involving Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides indicate these compounds exhibit promising pharmacological properties, suggesting avenues for research into related heterocyclic compounds (Asha B. Thomas et al., 2016). Additionally, the exploration of antimicrobial activities in synthesized heterocycles hints at the potential for discovering new therapeutic agents among structurally related compounds (I. O. Zhuravel et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-10-6-7-14-13(19-10)8-15(21-14)16(20)18-9-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKMCHNEEBMNOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B2847758.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2847762.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2847764.png)

![4-[1-[1-(3-Methoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847765.png)

amino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea](/img/structure/B2847771.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2847775.png)